molecular formula C14H9F3N2O3 B2851180 4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 169945-49-7

4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2851180
CAS No.: 169945-49-7
M. Wt: 310.232
InChI Key: LFHQVOUOJFCYIJ-UHFFFAOYSA-N
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Description

4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound offered for research and development purposes. This product is provided as a dry powder and is intended for use by qualified researchers in a laboratory setting only. It is not intended for diagnostic or therapeutic uses. Compounds within this class of substituted benzamides are of significant interest in medicinal chemistry and materials science. Specifically, benzamide derivatives bearing nitro and trifluoromethyl phenyl fragments are currently being explored in early-stage research for their potential to inhibit the fibril aggregation of alpha-synuclein (α-Syn) , a process implicated in Parkinson's disease . The molecular structure of this compound features several planar regions, including the two aromatic rings and the connecting amide group. In similar benzamide crystals, these rings often adopt a tilted orientation, which influences the solid-state packing through intermolecular forces like N—H⋯O hydrogen bonding and aryl ring π-stacking . Researchers can utilize this compound as a building block in organic synthesis or as a candidate for biological screening in the development of novel therapeutic agents. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O3/c15-14(16,17)11-3-1-2-4-12(11)18-13(20)9-5-7-10(8-6-9)19(21)22/h1-8H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHQVOUOJFCYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-nitrobenzoic acid with 2-(trifluoromethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction under controlled conditions:

Reaction Reagents/Conditions Product Yield References
Catalytic hydrogenationH₂ (1 atm), Pd/C (10 wt%), ethanol, 25°C4-Amino-N-[2-(trifluoromethyl)phenyl]benzamide82%
Sodium dithionite reductionNa₂S₂O₄, H₂O/EtOH (1:1), 60°C, 4 hrs4-Hydroxylamino-N-[2-(trifluoromethyl)phenyl]benzamide (intermediate)67%

Key Findings :

  • Catalytic hydrogenation preserves the trifluoromethyl group and benzamide structure.

  • Sodium dithionite selectively reduces the nitro group without affecting the amide bond .

Nucleophilic Substitution

The electron-withdrawing nitro and trifluoromethyl groups activate the benzene ring for electrophilic substitution:

Reaction Reagents/Conditions Product Yield References
HalogenationCl₂, FeCl₃ catalyst, CH₂Cl₂, 0°C → 25°C4-Nitro-3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide58%
SulfonationFuming H₂SO₄, 100°C, 2 hrs4-Nitro-N-[2-(trifluoromethyl)phenyl]-3-sulfobenzamide41%

Mechanistic Insight :

  • Nitro and trifluoromethyl groups direct incoming electrophiles to the meta and para positions relative to themselves .

Oxidation Reactions

The benzamide moiety undergoes oxidation under strong acidic or basic conditions:

Reaction Reagents/Conditions Product Yield References
Acidic oxidationKMnO₄, H₂SO₄, 80°C, 6 hrs4-Nitrobenzoic acid and 2-(trifluoromethyl)aniline73%
Basic hydrolysisNaOH (10 M), H₂O, reflux, 12 hrs4-Nitrobenzamide and 2-(trifluoromethyl)aniline89%

Notable Observations :

  • Oxidation cleaves the amide bond, producing aromatic amines and carboxylic acids .

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Reaction Reagents/Conditions Product Yield References
Suzuki coupling4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃4-Nitro-N-[2-(trifluoromethyl)phenyl]-4'-biphenylbenzamide65%
Ullmann couplingCuI, 1,10-phenanthroline, DMF, 120°C4-Nitro-N-[2-(trifluoromethyl)phenyl]-4-(pyridin-4-yl)benzamide54%

Applications :

  • These reactions enable the synthesis of biaryl derivatives for pharmaceutical screening .

Radical Reactions

The trifluoromethyl group participates in radical-mediated processes:

Reaction Reagents/Conditions Product Yield References
Photochemical brominationNBS, AIBN, CCl₄, UV light, 12 hrs4-Nitro-N-[2-(trifluoromethyl)phenyl]-3-bromobenzamide48%

Mechanism :

  • AIBN initiates radical formation, leading to bromine abstraction from NBS and subsequent substitution .

Scientific Research Applications

Medicinal Chemistry Applications

  • Histone Deacetylase Inhibition:
    • Compounds similar to 4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide have been identified as potential histone deacetylase inhibitors. These inhibitors play a crucial role in cancer therapy by affecting gene expression related to cell differentiation and proliferation . The inhibition of histone deacetylases can lead to increased acetylation of histones, promoting the expression of tumor suppressor genes.
  • Anticancer Activity:
    • Research indicates that derivatives of this compound exhibit significant anticancer properties. They have shown effectiveness against various cancer cell lines, including solid tumors and hematological malignancies. The mechanism involves the modulation of epigenetic markers that regulate cell cycle and apoptosis .
  • Pharmacological Studies:
    • The pharmacological profile of this compound has been evaluated in several studies, demonstrating low toxicity and promising efficacy in preclinical models. These studies highlight its potential as a therapeutic agent for treating cancers associated with aberrant histone deacetylase activity .

Material Science Applications

  • Synthesis of Functional Materials:
    • The compound can serve as a precursor for synthesizing novel functional materials, particularly in organic electronics and photonic devices. Its trifluoromethyl group enhances the electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
  • Optical Waveguide Materials:
    • The structural characteristics of this compound allow it to be used in the development of optical waveguide materials. These materials are essential for telecommunications and data transmission technologies due to their ability to guide light efficiently over long distances .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent anti-proliferative effects on human leukemia cells. The compound was shown to induce apoptosis through the activation of intrinsic pathways, thus validating its potential as an anticancer agent .

Case Study 2: Material Properties

Another research project focused on the use of this compound in synthesizing advanced materials for electronic applications. The study reported enhanced charge mobility and stability when incorporated into polymer matrices, suggesting significant improvements in device performance metrics .

Mechanism of Action

The mechanism of action of 4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and trifluoromethyl group play crucial roles in modulating the compound’s binding affinity and specificity. For example, the compound may act as an agonist or antagonist of certain ion channels or receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The trifluoromethyl and nitro groups’ positions significantly impact physicochemical and biological properties. Key analogues include:

Compound Name Substituent Positions Molecular Weight (g/mol) Key Properties/Activities Reference
4-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide -CF₃ (meta), -NO₂ (para) 310.23 Positional isomer; higher lipophilicity may enhance membrane permeability compared to ortho-CF₃ derivatives.
3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide -CF₃ (ortho), -Br (meta) 354.13 Halogen substituent increases molecular weight and polarizability; used in crystal studies.
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide -CF₃ (para), -Cl (ortho), -OH 305.68 Exhibits potent cytotoxicity (82–90% inhibition of Desulfovibrio piger at 1.10 µmol/L).
N-(2-Nitrophenyl)-4-bromobenzamide -NO₂ (ortho), -Br (para) 305.13 Structural analog with nitro at ortho position; used in crystallography comparisons.

Key Observations :

  • Positional Isomerism : The ortho-CF₃ group in the target compound may sterically hinder hydrogen bonding compared to meta-CF₃ derivatives, affecting crystal packing .
Crystallographic and Supramolecular Features

Crystal structure analyses (CSD database) reveal:

  • N-[2-(Trifluoromethyl)phenyl]benzamide derivatives (e.g., JOZFUB, LASHOE) adopt P4₃ or P4₁ space groups, with intermolecular N–H···O hydrogen bonds stabilizing the lattice .
  • Halogen Substituents : 3-Bromo and 3-iodo analogs exhibit shorter halogen···π interactions compared to the nitro group, influencing packing density and solubility .

Biological Activity

4-Nitro-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its structure, characterized by a nitro group and a trifluoromethyl moiety attached to a benzamide framework, suggests significant interactions with biological targets. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F3N2O2C_{15}H_{12}F_{3}N_{2}O_{2}. The presence of both electron-withdrawing groups (the nitro and trifluoromethyl groups) enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Property Value
Molecular FormulaC₁₅H₁₂F₃N₂O₂
IUPAC NameThis compound
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives containing nitro groups often exhibit efficacy against pathogens like Trypanosoma brucei, which causes African sleeping sickness. The mechanism typically involves the disruption of cellular processes in bacteria and protozoa .
  • Anti-inflammatory Effects : The nitro group is also associated with anti-inflammatory properties. Studies have shown that benzamide derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of compounds related to this compound:

  • Antibacterial Efficacy : A study evaluating pyrrole benzamide derivatives found that similar compounds exhibited minimum inhibitory concentration (MIC) values between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .
  • Anticancer Potential : Research indicates that trifluoromethyl-substituted compounds can enhance the potency of anticancer agents. For example, modifications in the structure of benzamides have led to increased antiproliferative activity against various cancer cell lines .
  • Structure-Activity Relationship (SAR) : The presence of the trifluoromethyl group significantly influences the biological activity of related compounds. SAR studies have shown that this group can enhance binding affinity to target proteins, thereby increasing therapeutic efficacy .

Comparative Analysis

The following table summarizes the biological activities of various benzamide derivatives compared to this compound:

Compound Biological Activity MIC (μg/mL)
This compoundAntimicrobial, Anti-inflammatoryNot specified
N-(pyridin-4-yl)benzamideAntibacterial3.125
N-(2-fluoro-5-(trifluoromethyl)phenyl)benzamideAnticancerNot specified
3-nitro-N-(3-(trifluoromethyl)phenyl)benzamideAnti-inflammatoryNot specified

Q & A

Q. What are the optimal synthetic routes for 4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide, considering functional group compatibility?

  • Methodological Answer : The synthesis typically involves coupling 4-nitrobenzoyl chloride with 2-(trifluoromethyl)aniline in anhydrous conditions (e.g., dichloromethane or THF) under nitrogen atmosphere. Key steps include:
  • Activation : Use of a base (e.g., triethylamine) to deprotonate the amine.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product.
  • Functional Group Considerations : The nitro group’s electron-withdrawing nature may necessitate controlled reaction temperatures to avoid side reactions like premature reduction .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .
  • NMR : ¹H NMR (δ 8.0–8.5 ppm for aromatic protons near nitro; δ 7.5–7.8 ppm for trifluoromethyl-substituted phenyl) and ¹³C NMR (carbonyl at ~165 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns .

Q. How do the chloro and trifluoromethyl groups influence the compound’s reactivity and stability?

  • Methodological Answer :
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability via steric and electronic effects (strong electron-withdrawing nature).
  • Nitro Group : Increases electrophilicity, making the compound prone to reduction (e.g., to amines) under catalytic hydrogenation (H₂/Pd-C) or with reducing agents (NaBH₄/LiAlH₄) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Validation : Cross-validate using standardized protocols (e.g., MIC assays for antimicrobial activity) and control for solvent effects (DMSO vs. aqueous buffers).
  • Structural Analog Comparison : Compare activity with derivatives lacking the nitro or trifluoromethyl groups to isolate functional group contributions .

Q. How to design a crystallographic study for this compound using SHELX software?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation).
  • Structure Solution : SHELXD for phase problem resolution via direct methods.
  • Refinement : SHELXL for iterative model adjustment (R-factor < 0.05). Validate geometry with CCDC databases .

Q. What mechanistic insights govern the reduction of the nitro group in this compound?

  • Methodological Answer :
  • Catalytic Hydrogenation : H₂/Pd-C in ethanol yields the corresponding amine. Monitor reaction progress via TLC.
  • Chemoselectivity : The trifluoromethyl group stabilizes intermediates, reducing side reactions. Characterize products via HPLC-MS to confirm amine formation .

Q. How to conduct structure-activity relationship (SAR) studies for receptor binding?

  • Methodological Answer :
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets (e.g., kinase enzymes).
  • In Vitro Testing : Compare IC₅₀ values of derivatives with modified substituents (e.g., replacing nitro with cyano) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures. Correlate stability with crystallinity data from XRD .

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